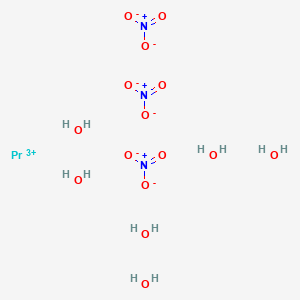

Praseodym(III)-nitrat-Hexahydrat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Praseodymium(III) nitrate hexahydrate is an inorganic compound with the chemical formula Pr(NO₃)₃·6H₂O. It is a green crystalline salt that is highly soluble in water, alcohols, amines, ethers, and acetonitrile . This compound is commonly used in the extraction and purification of praseodymium from its ores and has been characterized by X-ray crystallography .

Wissenschaftliche Forschungsanwendungen

Praseodymium(III) nitrate hexahydrate has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of praseodymium-doped materials and compounds.

Biology and Medicine: Praseodymium-doped materials are explored for their luminescence properties, which can be used in bioimaging and sensing applications.

Industry: Utilized in the production of electronic components, including ceramic capacitors, magnetic bubble memories, and photochromic glass.

Wirkmechanismus

Target of Action

Praseodymium(III) nitrate hexahydrate is primarily used in the production of electronic components, including ceramic capacitors, magnetic bubble memories, and photochromic glass . It is also used as a dopant to fabricate dye-sensitized solar cells . The addition of this rare earth compound enhances the power conversion efficiency of solar cells by narrowing the band gap of photoanode materials .

Mode of Action

Praseodymium(III) nitrate hexahydrate interacts with its targets by altering their physical and chemical properties. For instance, when used as a dopant in solar cells, it narrows the band gap of photoanode materials, thereby enhancing the power conversion efficiency .

Biochemical Pathways

It is known that the compound plays a crucial role in the solvothermal process for the formation of doped lanthanide oxysulfide . This material has potential applications in phosphors, fluorescent display tubes, or heat transfer measurement .

Pharmacokinetics

It is known that the compound is soluble in polar solvents including water, alcohols, amines, ethers, and acetonitrile . This solubility suggests that the compound could be readily absorbed and distributed in an organism, although further studies are needed to confirm this.

Result of Action

The primary result of the action of Praseodymium(III) nitrate hexahydrate is the enhancement of the power conversion efficiency of solar cells when used as a dopant . Additionally, it contributes to the formation of doped lanthanide oxysulfide in a solvothermal process .

Action Environment

The action of Praseodymium(III) nitrate hexahydrate can be influenced by various environmental factors. For instance, the compound is known to have a low thermal decomposition temperature , suggesting that high temperatures could affect its stability and efficacy. Furthermore, it is hygroscopic and readily absorbs moisture from the air , indicating that humidity could also influence its action. Therefore, it is recommended to handle and store the compound in a well-ventilated area away from heat, sparks, open flames, and hot surfaces .

Biochemische Analyse

Biochemical Properties

It is known that the compound can be used as a dopant to fabricate dye-sensitized solar cells . The addition of rare earth enhances the power conversion efficiency of solar cells by narrowing the band gap of photoanode materials .

Molecular Mechanism

It is known that the compound can be used as a precursor to synthesize high entropy lanthanide oxysulfides

Temporal Effects in Laboratory Settings

The thermal decomposition of Praseodymium(III) nitrate hexahydrate is a complex step-wise process . The compound does not show phase transitions in the range of 233–328 K when it melts in its own water of crystallization . Over time, the compound undergoes thermal degradation and loses water, nitrogen dioxide, and oxygen, leaving behind normal praseodymium oxide Pr2O3 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Praseodymium(III) nitrate hexahydrate can be synthesized by treating praseodymium oxide (Pr₂O₃) with nitric acid (HNO₃). The reaction is as follows:

Pr2O3+6HNO3→2Pr(NO3)3+3H2O

This reaction yields praseodymium nitrate, which can then be crystallized to obtain the hexahydrate form .

Industrial Production Methods: In industrial settings, praseodymium nitrate is produced from ores rich in rare earth metals. The ores are dissolved in nitric acid to yield solutions of rare earth nitrates. These solutions are then separated by solvent extraction, isolated into individual rare earth metals, and purified .

Analyse Chemischer Reaktionen

Types of Reactions: Praseodymium(III) nitrate hexahydrate undergoes various chemical reactions, including:

Oxidation and Reduction: It can participate in redox reactions, although specific examples are less common.

Thermal Decomposition: Upon heating, praseodymium nitrate decomposes to produce praseodymium oxide, nitrogen dioxide, and oxygen.

Common Reagents and Conditions:

Oxidizing Agents: Nitric acid is commonly used in the preparation of praseodymium nitrate.

Thermal Conditions: Decomposition typically occurs at temperatures above 100°C.

Major Products Formed:

Praseodymium Oxide (Pr₂O₃): Formed during thermal decomposition.

Nitrogen Dioxide (NO₂) and Oxygen (O₂): By-products of thermal decomposition.

Vergleich Mit ähnlichen Verbindungen

Praseodymium(III) nitrate hexahydrate can be compared with other rare earth nitrates, such as:

- Neodymium(III) nitrate

- Cerium(III) nitrate

- Lanthanum(III) nitrate

- Gadolinium(III) nitrate

Uniqueness:

- Optical Properties: Praseodymium has unique luminescence properties due to its f-electron configuration, which is not as pronounced in other rare earth nitrates .

- Applications: While other rare earth nitrates are used in similar applications, praseodymium’s specific properties make it particularly valuable in optical and electronic industries .

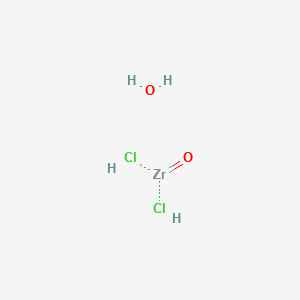

Eigenschaften

CAS-Nummer |

15878-77-0 |

|---|---|

Molekularformel |

H3NO4Pr |

Molekulargewicht |

221.936 g/mol |

IUPAC-Name |

nitric acid;praseodymium;hydrate |

InChI |

InChI=1S/HNO3.H2O.Pr/c2-1(3)4;;/h(H,2,3,4);1H2; |

InChI-Schlüssel |

BSADMQVUNMHWFU-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Pr+3] |

Kanonische SMILES |

[N+](=O)(O)[O-].O.[Pr] |

Key on ui other cas no. |

15878-77-0 |

Piktogramme |

Oxidizer; Irritant |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.